molecular formula C7H7N3O B1455721 5-acetyl-2-methyl-1H-imidazole-4-carbonitrile CAS No. 1306604-08-9

5-acetyl-2-methyl-1H-imidazole-4-carbonitrile

Cat. No.: B1455721
CAS No.: 1306604-08-9
M. Wt: 149.15 g/mol
InChI Key: JZDWUXYSBCBLDK-UHFFFAOYSA-N
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Description

5-acetyl-2-methyl-1H-imidazole-4-carbonitrile is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.
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Biological Activity

5-acetyl-2-methyl-1H-imidazole-4-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7H8N4O
  • IUPAC Name : this compound

This compound features an imidazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in cellular signaling pathways, which may lead to altered cell proliferation and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Antimicrobial Properties : The compound shows potential against various bacterial strains, indicating its utility in treating infections.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Activity Type Target/Pathway Effect Reference
AntimicrobialVarious bacterial strainsInhibition of growth
Enzyme InhibitionSpecific kinasesReduced activity
AntioxidantOxidative stress pathwaysDecreased oxidative damage

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
  • Cancer Cell Line Studies : Research involving cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis, suggesting its potential as an anticancer agent.
  • In Vivo Studies : Animal model experiments indicated that administration of this compound led to a significant reduction in tumor size, supporting its therapeutic potential in oncology.

Scientific Research Applications

Antibacterial Activity

5-Acetyl-2-methyl-1H-imidazole-4-carbonitrile has shown promising antibacterial properties. Research has demonstrated its effectiveness against various bacterial strains, including those resistant to standard treatments. For instance, studies have reported that imidazole derivatives exhibit significant inhibition against Helicobacter pylori, a common cause of gastric ulcers .

Case Study:
A study conducted by Foroumadi et al. evaluated the antibacterial activity of several imidazole derivatives, including this compound. The compound was tested using the disk diffusion method, revealing notable inhibition zones against both metronidazole-sensitive and resistant strains of H. pylori.

CompoundInhibition Zone (mm)
This compound32 (sensitive), 27 (resistant)

Anticancer Properties

The compound's structure allows it to interact with biological targets involved in cancer proliferation. Various studies have explored its potential as an anticancer agent.

Case Study:
Research by Roopashree et al. synthesized a series of imidazole derivatives and evaluated their antiproliferative activity against human cancer cell lines. The findings indicated that certain derivatives of this compound exhibited significant cytotoxic effects.

CompoundCell LineIC50 (µM)
C13HeLa25.3
C4MCF-720.0

Fungicidal Activity

The compound has been investigated for its fungicidal properties, particularly in agricultural settings to combat crop diseases.

Case Study:
In a study assessing the efficacy of various imidazole derivatives as fungicides, this compound was found to inhibit fungal growth effectively against Fusarium species, which are known to affect crops significantly.

Fungus SpeciesConcentration (ppm)Inhibition (%)
Fusarium spp.10075

Synthesis of Specialty Chemicals

This compound serves as a valuable building block in synthesizing complex molecules used in dyes and polymers.

Case Study:
A synthesis route utilizing this compound was developed to create novel dyes with enhanced stability and colorfastness. The resulting products showed improved performance compared to traditional dyes.

Properties

IUPAC Name

5-acetyl-2-methyl-1H-imidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-4(11)7-6(3-8)9-5(2)10-7/h1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDWUXYSBCBLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)C(=O)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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